molecular formula C32H46F2N6O4SSi B12645463 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-

Cat. No.: B12645463
M. Wt: 676.9 g/mol
InChI Key: KCBFXBVBKNVUFW-UHFFFAOYSA-N
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Description

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazolopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the triazolopyrimidine core through cyclization reactions.
  • Introduction of the difluorophenyl group via cyclopropylation.
  • Attachment of the tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl moiety through etherification.
  • Incorporation of the propylthio group via thiolation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reactions.
  • Optimization of temperature and pressure conditions.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the propylthio group may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate conversion.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine derivatives: Compounds with similar core structures but different substituents.

    Cyclopropyl-containing compounds: Molecules featuring cyclopropyl groups with various functional groups.

    Difluorophenyl compounds: Compounds containing difluorophenyl groups with different core structures.

Uniqueness

This compound is unique due to its combination of a triazolopyrimidine core, difluorophenyl group, and cyclopropyl moiety, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C32H46F2N6O4SSi

Molecular Weight

676.9 g/mol

IUPAC Name

3-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C32H46F2N6O4SSi/c1-9-14-45-30-36-28(35-22-16-19(22)18-10-11-20(33)21(34)15-18)25-29(37-30)40(39-38-25)23-17-24(27-26(23)43-32(5,6)44-27)41-12-13-42-46(7,8)31(2,3)4/h10-11,15,19,22-24,26-27H,9,12-14,16-17H2,1-8H3,(H,35,36,37)

InChI Key

KCBFXBVBKNVUFW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO[Si](C)(C)C(C)(C)C)NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

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